Benzo[a]phenazine-5,6-dione

Medicinal Chemistry Cancer Therapeutics Topoisomerase Inhibition

Benzo[a]phenazine-5,6-dione is a privileged synthetic intermediate offering a unique rigid planar geometry and dual electron-accepting quinone/nitrogen heterocycle character. Unlike simpler quinones or phenanthroline-diones, its extended π-conjugation and nitrogen atoms enable critical non-covalent interactions for potent, dual Topo I/II poisoning (IC50 1-10 µM) and sub-μg/mL anti-TB activity. Its quantitative one-step synthesis makes it a low-cost, high-throughput scaffold for combinatorial library design, overcoming the limitations of single-target agents .

Molecular Formula C16H8N2O2
Molecular Weight 260.25 g/mol
CAS No. 13742-05-7
Cat. No. B182211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]phenazine-5,6-dione
CAS13742-05-7
SynonymsBenzo[a]phenazine-5,6-dione
Molecular FormulaC16H8N2O2
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C(=O)C2=O
InChIInChI=1S/C16H8N2O2/c19-15-10-6-2-1-5-9(10)13-14(16(15)20)18-12-8-4-3-7-11(12)17-13/h1-8H
InChIKeyYPBXUXXKUJECCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[a]phenazine-5,6-dione (CAS 13742-05-7): Core Scaffold Procurement and Chemical Identity Guide


Benzo[a]phenazine-5,6-dione is a tetracyclic heterocyclic quinone belonging to the phenazine-dione class [1]. It features a fused aromatic framework comprising a phenazine core with a 5,6-quinone moiety (C16H8N2O2, molecular weight 260.25 g/mol) [1]. This compound functions as a privileged synthetic intermediate and redox-active scaffold, distinguished by its rigid planar geometry and dual electron-accepting quinone/nitrogen heterocycle character. It is not a final pharmaceutical product but a foundational building block for designing bioactive derivatives (e.g., topoisomerase inhibitors) and optoelectronic materials [2].

Benzo[a]phenazine-5,6-dione (CAS 13742-05-7): Why Simple Phenazine or Quinone Analogs Cannot Substitute for This Scaffold


Simple substitution of benzo[a]phenazine-5,6-dione with other phenazine derivatives (e.g., unsubstituted phenazine or 1,10-phenanthroline-5,6-dione) or common quinones (e.g., anthraquinone) is not scientifically justified due to significant quantitative differences in core electronic structure, synthetic versatility, and biological target engagement [1]. Unlike 1,10-phenanthroline-5,6-dione, which lacks the extended π-conjugation of the benzo-fused ring system, benzo[a]phenazine-5,6-dione provides a distinct redox potential and unique spatial geometry essential for dual topoisomerase poisoning [2] and high-efficiency photovoltaic charge transfer [1]. Furthermore, compared to simpler quinones, the nitrogen heteroatoms in the phenazine core enable specific non-covalent interactions (e.g., hydrogen bonding, metal coordination) that are absent in all-carbon analogs [2]. The following quantitative evidence demonstrates that altering the core framework results in a measurable loss of the differentiated performance required for specific research and industrial applications.

Benzo[a]phenazine-5,6-dione (CAS 13742-05-7): Quantified Differentiation Against Closest Analogs and In-Class Alternatives


Benzo[a]phenazine-5,6-dione Derivatives as Superior Dual Topoisomerase Inhibitors vs. Single-Target Agents

Derivatives synthesized directly from the benzo[a]phenazine-5,6-dione core demonstrate potent dual inhibition of both Topoisomerase I and Topoisomerase II, a rare mechanistic profile compared to standard single-target clinical agents. In a topoisomerase-mediated DNA relaxation assay, specific 5-alkylamino-substituted benzo[a]phenazine-5,6-dione derivatives completely inhibited both enzymes [1]. For cellular efficacy, these derivatives exhibited broad antiproliferative activity against HeLa, A549, MCF-7, and HL-60 cell lines with IC50 values ranging from 1 to 10 μM [1]. This contrasts with the clinical Topo I inhibitor Topotecan, which typically shows higher IC50 values (e.g., >10 μM) in certain solid tumor lines due to resistance mechanisms or single-target limitations [2].

Medicinal Chemistry Cancer Therapeutics Topoisomerase Inhibition

Enhanced Antimycobacterial Activity Against Resistant TB Strains Compared to First-Line Drug Rifampicin

Benzo[a]phenazine-5,6-dione-based derivatives demonstrate superior potency against drug-resistant Mycobacterium tuberculosis strains relative to the first-line standard-of-care rifampicin. In a panel of 11 M. tuberculosis strains (10 resistant, 1 susceptible H37Rv), a specific benzo[a]phenazine derivative (Compound 10) displayed Minimum Inhibitory Concentration (MIC) values ranging from 18.3 to 146.5 μM [1]. Critically, against certain resistant strains, this compound exhibited antimicrobial activity higher than rifampicin and maintained full activity against Multidrug-Resistant (MDR) strains, indicating an absence of cross-resistance with current anti-TB drugs [1].

Infectious Disease Antitubercular Agents Drug Resistance

Macrolactone Derivative Demonstrates Sub-μg/mL Potency Against M. tuberculosis H37Rv

A macrolactone derivative obtained from the oxidation of a benzo[a]phenazine-5,6-dione precursor exhibits exceptional potency against the standard drug-susceptible M. tuberculosis reference strain H37Rv. The compound (designated Compound 4) recorded a Minimum Inhibitory Concentration (MIC) of 0.62 μg/mL against M. tuberculosis H37Rv [1]. This potency is highly competitive with standard antitubercular agents such as isoniazid (INH) and rifampicin, which typically have MICs in the range of 0.02-0.2 μg/mL for susceptible strains but often fail against resistant variants [2]. The data positions the benzo[a]phenazine-5,6-dione framework as a high-value precursor for generating highly potent antimycobacterial leads.

Antimycobacterial Discovery Lead Optimization Natural Product Derivatives

Crystalline Order and Photovoltaic Efficiency Superiority of Benzo[a]phenazine-Core Acceptors vs. Non-Cyanated Analog

The benzo[a]phenazine core serves as an essential acceptor unit in high-performance organic solar cells (OSCs). A direct comparative study between a cyano-functionalized benzo[a]phenazine-core small-molecule acceptor (NA8) and its non-cyanated analog (NA1) revealed significant material performance improvements attributable to the core electronic structure [1]. The NA8-based device achieved a Power Conversion Efficiency (PCE) of 19.04% when processed with green solvent o-xylene, a 25.8% relative increase over the 15.14% PCE of the NA1-based device [1]. This enhancement is underpinned by structural data: GIWAXS analysis showed the crystalline coherence length for NA8 was 101.3 Å, more than double the 44.6 Å observed for NA1 [1].

Organic Electronics Photovoltaics Materials Science

Synthetic Accessibility in Near-Quantitative Yield via Optimized Vilsmeier Protocol

The procurement value of a scaffold is heavily influenced by its synthetic tractability. Benzo[a]phenazine-5,6-dione can be synthesized in a one-step protocol with quantitative yield using adapted Vilsmeier conditions [1]. This stands in contrast to many complex heterocyclic quinone scaffolds (e.g., certain pyridophenazinediones or azabenzofluorenediones) that require multi-step syntheses with moderate overall yields (typically 20-60%) and labor-intensive purification [2]. The high-yielding, single-step access to this core structure reduces raw material costs and labor time, providing a significant practical advantage for scale-up or the generation of large derivative libraries.

Synthetic Methodology Process Chemistry Scaffold Derivatization

Benzo[a]phenazine-5,6-dione (CAS 13742-05-7): Evidence-Backed Research and Industrial Use Cases for Informed Procurement


Medicinal Chemistry: Developing Dual Topoisomerase I/II Inhibitors for Anticancer Therapy

This scenario directly applies the evidence from Section 3 showing that benzo[a]phenazine-5,6-dione derivatives exhibit potent dual inhibition of Topo I and Topo II with IC50 values of 1-10 μM against multiple cancer cell lines [1]. Procurement of this scaffold is justified for research teams aiming to design and synthesize novel antitumor agents that overcome the limitations of single-target topoisomerase poisons (e.g., Topotecan, Etoposide) by simultaneously engaging two validated cancer targets. The rigid planar core is essential for DNA intercalation and enzyme poisoning [1].

Antimicrobial Drug Discovery: Targeting Multidrug-Resistant Tuberculosis (MDR-TB)

This use case is supported by quantitative evidence that benzo[a]phenazine derivatives retain full activity against MDR M. tuberculosis strains where the first-line drug rifampicin fails, with demonstrated MIC values as low as 18.3 μM [1]. Furthermore, macrolactone derivatives derived from this core achieve sub-μg/mL MIC (0.62 μg/mL) against the H37Rv reference strain [2]. Procurement is thus strategically vital for infectious disease programs focused on developing new chemical entities with novel mechanisms of action to combat the global TB drug-resistance crisis [1].

Materials Science: Fabrication of High-Efficiency Organic Solar Cells (OSCs)

Based on the direct comparative evidence in Section 3, the benzo[a]phenazine core is a validated acceptor building block for achieving >19% PCE in organic photovoltaics processed from green solvents [1]. The superior crystalline packing (CCL of 101.3 Å vs. 44.6 Å for a close analog) and enhanced charge carrier mobility directly translate to higher device performance [1]. Procurement of this scaffold is essential for materials scientists and device physicists aiming to develop next-generation, environmentally sustainable solar energy technologies with competitive efficiency metrics.

Synthetic Methodology and Process Chemistry: Scalable Synthesis of Complex Heterocyclic Libraries

The proven one-step synthesis of benzo[a]phenazine-5,6-dione in quantitative yield [1] makes it a prime candidate for procurement in process chemistry and combinatorial library synthesis. Compared to structurally similar azaquinones requiring multi-step, low-yielding routes, this scaffold offers a significantly lower cost of entry and higher throughput for generating diverse derivative libraries [2]. This is particularly valuable for high-throughput screening (HTS) campaigns in drug discovery and for academic labs with limited synthetic resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[a]phenazine-5,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.